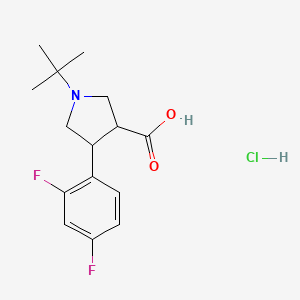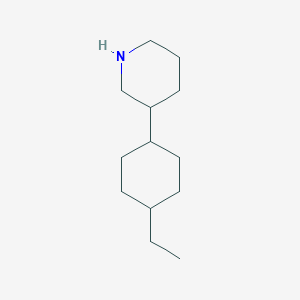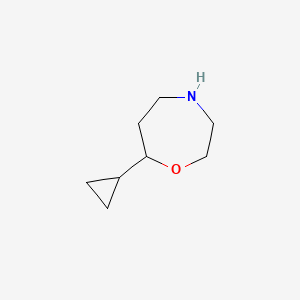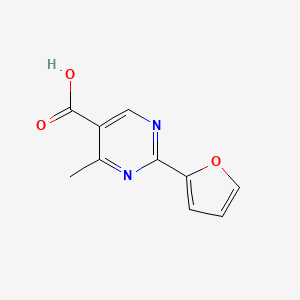
D-fructofuranose 2,6-bisphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-fructofuranose 2,6-bisphosphate: is a ketohexose bisphosphate that carries phosphate groups at positions 2 and 6. It plays a crucial role in the regulation of glycolysis and gluconeogenesis by allosterically affecting the activity of key enzymes such as phosphofructokinase 1 and fructose 1,6-bisphosphatase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-fructofuranose 2,6-bisphosphate can be synthesized through the phosphorylation of fructose 6-phosphate using ATP in the presence of the enzyme phosphofructokinase 2 (PFK-2). The reaction conditions typically involve a buffered aqueous solution at physiological pH and temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. enzymatic synthesis using recombinant PFK-2 in bioreactors could be a feasible approach.
Análisis De Reacciones Químicas
Types of Reactions: D-fructofuranose 2,6-bisphosphate primarily undergoes phosphorylation and dephosphorylation reactions. It can be hydrolyzed to fructose 2-phosphate and inorganic phosphate by the enzyme fructose-2,6-bisphosphate 6-phosphohydrolase .
Common Reagents and Conditions:
Phosphorylation: ATP and PFK-2 enzyme in a buffered solution.
Dephosphorylation: Water and fructose-2,6-bisphosphate 6-phosphohydrolase enzyme.
Major Products:
Phosphorylation: this compound.
Dephosphorylation: Fructose 2-phosphate and inorganic phosphate.
Aplicaciones Científicas De Investigación
Chemistry: D-fructofuranose 2,6-bisphosphate is used as a model compound to study enzyme kinetics and regulatory mechanisms in carbohydrate metabolism .
Biology: In biological research, it is used to investigate the regulation of glycolysis and gluconeogenesis, as well as the metabolic pathways involved in energy production .
Medicine: this compound has potential therapeutic applications in conditions related to metabolic disorders, such as diabetes and cancer, by modulating glucose metabolism .
Industry: While its industrial applications are limited, it could be used in the development of biosensors and diagnostic tools for metabolic diseases .
Mecanismo De Acción
D-fructofuranose 2,6-bisphosphate exerts its effects by allosterically modulating the activity of phosphofructokinase 1 and fructose 1,6-bisphosphatase. It increases the affinity of phosphofructokinase 1 for fructose 6-phosphate, thereby enhancing glycolysis. Conversely, it decreases the activity of fructose 1,6-bisphosphatase, inhibiting gluconeogenesis .
Comparación Con Compuestos Similares
D-fructofuranose 1,6-bisphosphate: Another bisphosphate derivative of fructose, involved in glycolysis.
Fructose 2-phosphate: A dephosphorylated product of D-fructofuranose 2,6-bisphosphate.
Uniqueness: this compound is unique in its dual regulatory role in both glycolysis and gluconeogenesis, making it a critical metabolite for maintaining glucose homeostasis .
Propiedades
Fórmula molecular |
C6H14O12P2 |
|---|---|
Peso molecular |
340.12 g/mol |
Nombre IUPAC |
[(3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6?/m1/s1 |
Clave InChI |
YXWOAJXNVLXPMU-VRPWFDPXSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H](C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl thiazolo[4,5-c]pyridine-6-carboxylate](/img/structure/B13155515.png)



![3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13155529.png)



